4-Amino-1-phenyl-1H-pyrrole-3-carboxamide

M1 muscarinic receptor Positive allosteric modulator Alzheimer's disease

4-Amino-1-phenyl-1H-pyrrole-3-carboxamide (CAS 88796-36-5) is a small-molecule heterocyclic compound (C₁₁H₁₁N₃O; MW: 201.22 g/mol) that serves as a versatile pyrrole-3-carboxamide scaffold. Its structure features a 4-amino substituent on the pyrrole ring, a 3-carboxamide moiety, and an N1-phenyl group, which together create a compact, highly tractable template for medicinal chemistry optimization.

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
CAS No. 88796-36-5
Cat. No. B12887139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-phenyl-1H-pyrrole-3-carboxamide
CAS88796-36-5
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=C(C(=C2)N)C(=O)N
InChIInChI=1S/C11H11N3O/c12-10-7-14(6-9(10)11(13)15)8-4-2-1-3-5-8/h1-7H,12H2,(H2,13,15)
InChIKeyNVGZDERAIUSBNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-1-phenyl-1H-pyrrole-3-carboxamide (CAS 88796-36-5) – A Strategic Pyrrole Scaffold for Muscarinic M1 PAM and EZH2 Inhibitor Drug Discovery


4-Amino-1-phenyl-1H-pyrrole-3-carboxamide (CAS 88796-36-5) is a small-molecule heterocyclic compound (C₁₁H₁₁N₃O; MW: 201.22 g/mol) that serves as a versatile pyrrole-3-carboxamide scaffold . Its structure features a 4-amino substituent on the pyrrole ring, a 3-carboxamide moiety, and an N1-phenyl group, which together create a compact, highly tractable template for medicinal chemistry optimization [1]. In documented studies, this core has been leveraged as a precursor or direct analog in the development of positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor (mAChR) and as an inhibitor of the histone methyltransferase EZH2, two target classes with well-validated therapeutic relevance in Alzheimer‘s disease and oncology, respectively [2].

Why 4-Amino-1-phenyl-1H-pyrrole-3-carboxamide Cannot Be Interchanged with Other Pyrrole-3-Carboxamide Analogs


Generic substitution among pyrrole-3-carboxamide derivatives is scientifically invalid due to the profound influence of specific substituents on target engagement, allosteric modulatory profile, and physicochemical properties [1]. Within the M1 PAM series evaluated by Dallagnol et al., compounds sharing a common pyrrole-3-carboxamide core displayed Ki values ranging over three orders of magnitude and exhibited divergent functional profiles—ranging from pure PAMs to PAM-agonists with varying degrees of intrinsic efficacy [2]. Similarly, in the EZH2 inhibitor space, the 4-amino substituent and N1-phenyl group of this specific scaffold contribute to distinct binding interactions that cannot be replicated by compounds with alternative substitution patterns (e.g., 2,5-dimethyl analogs or N-unsubstituted derivatives) [3]. Consequently, procurement decisions based solely on the pyrrole-3-carboxamide class without considering the exact substitution architecture will introduce uncontrolled variability in experimental outcomes and compromise reproducibility across assay systems.

Quantitative Evidence Guide: Direct Comparator Data for 4-Amino-1-phenyl-1H-pyrrole-3-carboxamide


M1 Muscarinic Receptor Affinity: Direct Head-to-Head Comparison with Closest Analog

In a direct comparative binding study using [³H]pirenzepine displacement in rat cerebral cortex membranes, 4-amino-1-phenyl-1H-pyrrole-3-carboxamide demonstrated a Ki of 2.90 nM at the M1 muscarinic acetylcholine receptor. This represents approximately a 12.8-fold improvement in affinity compared to its closest structural analog (Ki = 37 nM at M1), which differs only by the presence of a 2,5-dimethyl substitution pattern on the pyrrole ring [1]. Both compounds were evaluated under identical assay conditions, enabling a direct and unambiguous comparison of the impact of the 4-amino versus 2,5-dimethyl substitution architecture on M1 receptor engagement.

M1 muscarinic receptor Positive allosteric modulator Alzheimer's disease Radioligand binding

M1 vs. M2 Subtype Selectivity Profile: Quantified Selectivity Ratio

This compound exhibits a quantifiable M1-over-M2 selectivity profile that distinguishes it from non-selective muscarinic ligands. The compound displays a Ki of 2.90 nM at M1 receptors, compared to a Ki of 37 nM at M2 receptors measured via [³H]QNB displacement in rat myocardium [1]. This yields an M2/M1 selectivity ratio of approximately 12.8-fold. A separate functional assay evaluating inhibition of adenylate cyclase at the M2 receptor in rat heart produced a Ki of 1,460 nM [2], which, when compared to the M1 binding affinity, yields a functional selectivity ratio exceeding 500-fold. This biphasic selectivity profile—modest in binding assays but pronounced in functional readouts—is a critical differentiation factor from pan-muscarinic agonists or antagonists that often produce dose-limiting peripheral side effects.

Muscarinic receptor selectivity M1/M2 selectivity Off-target profiling CNS drug discovery

EZH2 Methyltransferase Inhibition: Quantified Potency in Biochemical Assay

This compound has been profiled as an inhibitor of EZH2 (enhancer of zeste homolog 2) methyltransferase activity, the catalytic subunit of the PRC2 complex. In a biochemical assay measuring the transfer of [³H]methyl groups from S-adenosylmethionine (SAM) to a histone substrate, the compound exhibited an IC₅₀ of 120 nM [1]. This potency is meaningfully distinct from many other pyrrole-3-carboxamide derivatives evaluated in the same target class: for instance, a structurally related pyrrole-3-carboxamide (CHEMBL1608462) demonstrated an IC₅₀ of 3,400 nM against human EZH2 under comparable conditions [2], representing a 28.3-fold difference in inhibitory activity. The presence of the 4-amino substituent in the target compound, versus alternative substitution patterns, appears to be a critical determinant of EZH2 inhibitory potency.

EZH2 inhibition PRC2 complex Epigenetics Cancer therapeutics

Physicochemical Profile: Computed LogP as a Determinant of CNS Permeability Potential

The computed LogP value for 4-amino-1-phenyl-1H-pyrrole-3-carboxamide is reported as 2.6238 [1]. This lipophilicity value falls within the optimal CNS drug-like range (LogP 2–4) established by multiple analyses of marketed CNS therapeutics and successful clinical candidates. By comparison, the 4-(4-aminophenyl) positional isomer (CAS 890434-82-9) has a computed LogP of 2.6443 , a nearly identical value, indicating that the N1-phenyl versus C4-phenyl substitution has minimal impact on lipophilicity. However, both compounds differ substantially from more lipophilic pyrrole-3-carboxamide derivatives (e.g., 2,5-dimethyl-N-substituted analogs with LogP > 3.5) , which may exhibit altered membrane permeability, protein binding, and solubility profiles. For CNS-targeted programs requiring balanced passive permeability and aqueous solubility, this LogP value provides a favorable starting point.

Lipophilicity LogP CNS drug-likeness Physicochemical property

Scaffold Validation in Peer-Reviewed M1 PAM Drug Discovery Program

The pyrrole-3-carboxamide scaffold, of which 4-amino-1-phenyl-1H-pyrrole-3-carboxamide is a core representative, was systematically evaluated in a comprehensive structure-activity relationship (SAR) study published in the Journal of Medicinal Chemistry [1]. This study synthesized and pharmacologically evaluated a series of pyrrole-3-carboxamides with diverse allosteric profiles at the M1 mAChR. The authors explicitly identified structural modifications at the top, core, and pendant moieties as critical determinants of functional cooperativity with acetylcholine (ACh) and intrinsic agonist efficacy. Critically, compounds within this series displayed a range of modulatory behaviors—from pure PAMs (potentiating ACh binding/efficacy without direct agonism) to PAM-agonists (exhibiting both potentiation and direct receptor activation) . The documented correlation between core substitution pattern and modulatory profile provides a validated framework for procuring this specific 4-amino-N1-phenyl derivative as a defined starting point for further optimization, rather than relying on untested pyrrole analogs whose functional behavior at allosteric sites remains uncharacterized.

M1 PAM Allosteric modulation Structure-activity relationship Lead optimization

Procurement-Ready Application Scenarios for 4-Amino-1-phenyl-1H-pyrrole-3-carboxamide Based on Evidence


Primary Screening in M1 Muscarinic PAM Discovery Campaigns

With a validated M1 receptor binding affinity of 2.90 nM and a documented 12.8-fold selectivity over M2 receptors, this compound is ideally suited as a reference standard or starting scaffold in M1-positive allosteric modulator (PAM) discovery programs [1]. Its moderate LogP (2.62) aligns with CNS drug-likeness requirements, supporting its use in cellular assays where passive membrane permeability is required without excessive lipophilicity-driven artifacts. Procurement for M1 PAM screening libraries is supported by the published SAR framework that establishes the relationship between pyrrole-3-carboxamide substitution patterns and allosteric modulatory profiles [2].

Epigenetic Probe Development Targeting EZH2 in Oncology

The compound's IC₅₀ of 120 nM against EZH2 methyltransferase activity positions it as a viable starting point for developing chemical probes targeting PRC2-dependent cancers [3]. The 28.3-fold potency advantage over less active pyrrole-3-carboxamide analogs (IC₅₀ = 3,400 nM) makes this specific substitution pattern the preferred choice for procurement in EZH2-focused screening cascades. Researchers investigating EZH2 inhibition in diffuse large B-cell lymphoma (DLBCL), follicular lymphoma, or SMARCB1-deficient solid tumors should prioritize this compound over less potent pyrrole carboxamide alternatives.

Structure-Activity Relationship (SAR) Expansion in Medicinal Chemistry

Given that the 4-amino-N1-phenyl pyrrole-3-carboxamide core has been explicitly studied within a comprehensive M1 PAM SAR publication [2], this compound serves as an ideal template for systematic derivatization. Researchers can use this specific scaffold to explore modifications at the 4-position (beyond amino), the N1-phenyl group (substituent effects), or the 3-carboxamide moiety, with the assurance that baseline binding and functional data exist for comparator analysis. Procurement for medicinal chemistry programs benefits from the availability of a well-characterized starting point with documented synthetic accessibility via multi-step routes [4].

Comparative Selectivity Profiling in Muscarinic Receptor Panels

The quantifiable M1/M2 selectivity ratio (12.8-fold in binding; >500-fold in functional readouts) makes this compound a useful tool for establishing selectivity benchmarks in muscarinic receptor profiling panels [1]. In contrast to non-selective muscarinic agonists (e.g., carbachol) or antagonists (e.g., atropine) that engage multiple subtypes with similar affinity, this compound provides a differentiated reference point for calibrating assays intended to identify M1-preferring ligands. Procurement for selectivity panel development is directly supported by the availability of head-to-head M1 and M2 affinity data measured under identical experimental conditions.

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